molecular formula C7H5F3N2O3 B1299944 3-Nitro-4-(trifluoromethoxy)aniline CAS No. 2822-50-6

3-Nitro-4-(trifluoromethoxy)aniline

Cat. No. B1299944
CAS RN: 2822-50-6
M. Wt: 222.12 g/mol
InChI Key: QXIKEFNBFUHDHK-UHFFFAOYSA-N
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Description

3-Nitro-4-(trifluoromethoxy)aniline is a chemical compound with the CAS Number: 2822-50-6 . It has a molecular weight of 222.12 and its IUPAC name is 3-nitro-4-(trifluoromethoxy)aniline . The compound is typically stored in a refrigerator and it is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Nitro-4-(trifluoromethoxy)aniline is 1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H,11H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Nitro-4-(trifluoromethoxy)aniline is a solid at room temperature . It has a molecular weight of 222.12 and a flash point of 135.3 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

1. Application in the Synthesis of Anticancer Agents and Antitumor Medicaments

  • Summary of Application: 4-(Trifluoromethoxy)aniline, a derivative of 3-Nitro-4-(trifluoromethoxy)aniline, is used in the synthesis of anticancer agents and antitumor medicaments . These compounds are designed to interfere with the growth and spread of cancer cells in the body.

2. Application in the Production of Labelled Riluzole

  • Summary of Application: 4-(Trifluoromethoxy)aniline is used as an intermediate in the production of labelled Riluzole , a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS).

3. Application in the Synthesis of Side-Group Liquid-Crystalline Polymethacrylates

  • Summary of Application: 4-(Trifluoromethoxy)aniline is used in the synthesis of side-group liquid-crystalline polymethacrylates . These are a type of polymer that exhibit properties of both liquids and crystals.

4. Application in the Synthesis of Dyes and Pigments

  • Summary of Application: 4-Nitro-3-Trifluoromethyl Aniline, a derivative of 3-Nitro-4-(trifluoromethoxy)aniline, is used in the synthesis of various organic compounds, including dyes and pigments .

5. Application as a Reagent in Organic Chemistry

  • Summary of Application: 4-Nitro-3-Trifluoromethyl Aniline is also used as a reagent in organic chemistry . It can act as a starting material for the preparation of other chemicals.

6. Application in the Synthesis of Schiff Bases

  • Summary of Application: 4-(Trifluoromethoxy)aniline is used in the synthesis of a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .

7. Application in the Synthesis of Fluorine-Containing Mesogens

  • Summary of Application: 4-(Trifluoromethoxy)aniline is used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens .

8. Application in the Synthesis of Derivatives of 3-(quinolin-3-yl)acrylates

  • Summary of Application: 4-(Trifluoromethoxy)aniline is used in the synthesis of a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .

9. Application as a Reagent in Organic Chemistry

  • Summary of Application: 4-Nitro-3-Trifluoromethyl Aniline, a derivative of 3-Nitro-4-(trifluoromethoxy)aniline, is used as a reagent in organic chemistry . It can act as a starting material for the preparation of other chemicals.

Safety And Hazards

3-Nitro-4-(trifluoromethoxy)aniline is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is harmful if inhaled, absorbed through the skin, or swallowed . Safety precautions include avoiding breathing dust, mist, spray, and contact with skin or eyes .

properties

IUPAC Name

3-nitro-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIKEFNBFUHDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346634
Record name 3-Nitro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-(trifluoromethoxy)aniline

CAS RN

2822-50-6
Record name 3-Nitro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

20 g (112.9 mmol) of 4-trifluoromethoxyaniline were dissolved in 50 ml of concentrated sulfuric acid at a temperature of 0 to 5° C., treated with 30 ml of a 4/1 mixture of sulfuric acid and nitric acid. The mixture was stirred for 5 hours at 0° C. and then poured into an ice-cold water mixture and made alkaline with 200 ml of concentrated aqueous ammonia solution. Extraction with EE, drying with sodium sulfate, evaporation to dryness and recrystallization from ethyl acetate/heptane gave 15.5 g (63%) of the desired product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
4/1
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
63%

Synthesis routes and methods II

Procedure details

20 g (112.9 mmol) 4-(trifluormethoxy)-aniline were dissolved in to 50ml conc. sulfuric acid and treated at −5° C. with a mixture of 24 ml conc. sulfuric acid and 6 ml nitric acid. After stirring the mixture at 0° C. for 3 h, the reaction mixture was poured on 1 L ice water and made alkaline with 200 ml conc. aqueous ammonium hydroxide. The resulting solution was extracted with ethyl acetate, the combined organic phases were dried and evaporated to dryness. The residue was purified by flash chromoatography (Silica gel, methylene chloride:methanol=98: 2) and subsequent recrystallization from methylenchoride/heptane. Yield: 14.8 g
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four
Quantity
24 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Nitro-4-(trifluoromethoxy)aniline
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Citations

For This Compound
1
Citations
JN DE, BJ DE, HM DE, DL DE, ZG DE… - NAT REV MOL CELL …, 2009 - sumobrain.org
The present invention covers substituted 3-Phenylquinazolin-4 (3H)-one compounds of general formula (I) as described and defined herein, methods of preparing said compounds, …
Number of citations: 0 www.sumobrain.org

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